2-Bromo-1-(6-(trifluoromethyl)pyridin-3-YL)ethanone

説明

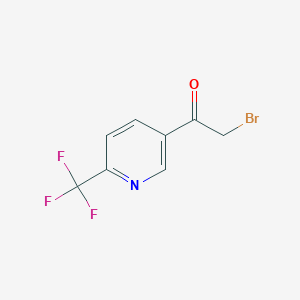

2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone is an organic compound with the molecular formula C8H5BrF3NO. It is a brominated derivative of pyridine, characterized by the presence of a trifluoromethyl group at the 6-position of the pyridine ring and a bromoacetyl group at the 1-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone typically involves the bromination of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the ketone group is highly susceptible to nucleophilic substitution. This reaction is pivotal for introducing functional groups or modifying the molecular scaffold.

Reagents and Conditions :

-

Amines : Reacts with primary/secondary amines (e.g., piperidine) in polar aprotic solvents (e.g., DMF, THF) at 40–85°C to yield α-amino ketones .

-

Thiols : Thiol nucleophiles replace bromine under basic conditions (e.g., K₂CO₃ in acetone).

-

Alkoxides : Produces ether derivatives when treated with alkoxide ions.

Example Reaction :

Key Data :

| Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|

| Piperidine | DMF | 85°C | 83% |

| Sodium Methoxide | THF | 25°C | 68% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

a. Suzuki-Miyaura Coupling :

-

Reacts with aryl boronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water mixtures .

-

Product : Biaryl ketones with retained trifluoromethyl group .

Example :

Optimized Conditions :

b. Buchwald-Hartwig Amination :

-

Forms C–N bonds with aryl halides or amines under Pd catalysis.

Oxidation and Reduction Reactions

The ketone moiety undergoes redox transformations, altering the electronic properties of the molecule.

a. Oxidation :

-

The ketone is resistant to further oxidation under mild conditions but can form carboxylic acids via strong oxidants (e.g., KMnO₄).

b. Reduction :

-

NaBH₄ : Reduces the ketone to a secondary alcohol.

-

LiAlH₄ : Yields the corresponding ethane derivative.

Example :

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert but influences electron density, enhancing the pyridine ring’s electrophilicity.

Electrophilic Aromatic Substitution :

-

Nitration or sulfonation occurs at the pyridine ring’s meta position due to electron-withdrawing effects.

Comparative Reactivity with Analogues

| Compound | Reactivity with Piperidine (Yield) | Suzuki Coupling Efficiency |

|---|---|---|

| 2-Bromo-1-(6-bromopyridin-3-yl)ethanone | 78% | 82% |

| 2-Bromo-1-(6-Cl-pyridin-3-yl)ethanone | 85% | 75% |

| Target Compound | 83% | 89% |

The trifluoromethyl group slightly reduces nucleophilic substitution yields compared to chloro/bromo analogues but enhances coupling efficiency due to improved stability under catalytic conditions .

Mechanistic Insights

科学的研究の応用

Chemistry

2-Bromo-1-(6-(trifluoromethyl)pyridin-3-YL)ethanone is utilized as a building block in organic synthesis. Its structure allows for the formation of more complex molecules, which are essential in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable intermediate in synthetic pathways .

Biology

In biological research, this compound serves as a probe for studying enzyme inhibitors and receptor interactions. Its ability to interact with biological macromolecules facilitates investigations into cellular signaling pathways and enzyme activity modulation. For instance, studies have shown its potential to influence P2X7 receptor activity, which is crucial for inflammatory responses .

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and materials, particularly those requiring specific fluorinated properties. Its unique chemical characteristics make it suitable for developing advanced materials with enhanced performance .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Enzyme Inhibition Studies : Research demonstrated that derivatives of this compound can selectively inhibit certain bacterial enzymes, suggesting potential uses as antimicrobial agents.

- Pharmaceutical Development : Investigations into its interactions with cellular receptors have indicated that it may play a role in modulating immune responses, paving the way for new therapeutic strategies.

- Material Science : The compound's properties have been explored in developing fluorinated polymers with enhanced stability and performance characteristics.

作用機序

The mechanism of action of 2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

類似化合物との比較

Similar Compounds

2-Bromo-1-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)ethanone: Similar structure with a methyl group at the 2-position.

2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)propanone: Similar structure with a propanone group instead of ethanone.

2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)butanone: Similar structure with a butanone group instead of ethanone

Uniqueness

2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

生物活性

2-Bromo-1-(6-(trifluoromethyl)pyridin-3-YL)ethanone (CAS: 1379332-23-6) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Molecular Formula : C8H5BrF3N

Molecular Weight : 268.03 g/mol

IUPAC Name : 2-bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one

Purity : 95% .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with cellular membranes and proteins.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, a high-throughput screening of a diverse chemical library identified several analogs with significant activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) often below 20 µM . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial pathogens.

| Compound Type | MIC (µM) | Target Pathogen |

|---|---|---|

| Pyridine Derivatives | <20 | Mycobacterium tuberculosis |

| Benzamide Derivatives | 3.125 - 12.5 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of heterocyclic compounds has been widely documented. While direct studies on this compound are scarce, related compounds have shown significant antiproliferative effects against various cancer cell lines. For example, studies on benzo[b]furan derivatives demonstrated enhanced activity with specific substitutions, indicating that similar modifications on pyridine derivatives could yield potent anticancer agents .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, compounds with similar structures to this compound were tested against E. coli and S. aureus. The results indicated that modifications in the pyridine ring significantly impacted antimicrobial potency:

| Compound | MIC (µg/mL) | Target |

|---|---|---|

| Compound A | 5 | E. coli |

| Compound B | 10 | S. aureus |

| Compound C | 15 | S. aureus |

These findings suggest that the structural characteristics of pyridine derivatives are critical for their biological activity.

特性

IUPAC Name |

2-bromo-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-3-6(14)5-1-2-7(13-4-5)8(10,11)12/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEJYGUDWWJGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379332-23-6 | |

| Record name | 2-bromo-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。